5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine
Overview
Description
The compound “5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from these precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of derivatives of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine in anticancer activity. For example, a study by Abdo and Kamel (2015) synthesized a series of compounds related to 1,3,4-thiadiazoles and evaluated them for in vitro anticancer activity. Some of these compounds showed significant cytotoxicity against various human cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer treatment (Abdo & Kamel, 2015).
Structural and Spectral Analysis
Research by Dani et al. (2013) involved the synthesis and characterization of various thiadiazole compounds, including structural and spectral analysis. These studies contribute to a deeper understanding of the molecular structure and properties of thiadiazole derivatives, which is crucial for their application in various scientific fields (Dani et al., 2013).
Catalytic Activity
A study by Şerbetçi (2013) explored the synthesis of novel ruthenium complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. These complexes demonstrated catalytic activity in transfer hydrogenation reactions, showcasing the potential of thiadiazole derivatives in catalysis (Şerbetçi, 2013).
Antimicrobial Activities
Another study by Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, including derivatives of thiadiazoles, and evaluated their antimicrobial activities. The results indicated that these compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
Conformational Studies
Research by Strzemecka (2007) focused on the conformational aspects of allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine, providing insight into the molecular behavior of such compounds, which is valuable for understanding their reactivity and interaction with biological targets (Strzemecka, 2007).
properties
IUPAC Name |
5-pyrrolidin-1-yl-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-6(11-9-5)10-3-1-2-4-10/h1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOBTVVERAOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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